molecular formula C11H9NO2 B170538 Methyl alpha-cyanocinnamate CAS No. 14533-86-9

Methyl alpha-cyanocinnamate

Cat. No.: B170538
CAS No.: 14533-86-9
M. Wt: 187.19 g/mol
InChI Key: XLNFLJOWTRDNCX-JXMROGBWSA-N
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Description

Methyl alpha-cyanocinnamate is an organic compound with the molecular formula C11H9NO2. It is a derivative of cinnamic acid, where the alpha position is substituted with a cyano group and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl alpha-cyanocinnamate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction typically requires a catalyst such as piperidine and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature and reagent addition .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alpha-cyano alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Methyl alpha-cyanocinnamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl cinnamate: Similar structure but lacks the cyano group.

    Ethyl alpha-cyanocinnamate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-chloro-alpha-cyanocinnamate: Similar structure with an additional chloro substituent.

Uniqueness: Methyl alpha-cyanocinnamate is unique due to the presence of the cyano group at the alpha position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl (E)-2-cyano-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFLJOWTRDNCX-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-84-9
Record name Cinnamic acid, alpha-cyano-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL ALPHA-CYANOCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to Methyl 2-cyano-3-phenylacrylate in the rat body?

A1: Research indicates that Methyl 2-cyano-3-phenylacrylate undergoes a multi-step metabolic process in rats. [, ] It appears to be first hydrolyzed to its corresponding acid, 2-cyano-3-phenylacrylic acid (CPA). [, ] Both CPA and Methyl 2-cyano-3-phenylacrylate then lead to an increase in urinary thioether excretion, suggesting conjugation with sulfur-containing compounds in the body. [, ] Interestingly, this process doesn't seem to significantly increase thiocyanate (SCN-) levels in the urine, indicating a pathway distinct from direct cyanide release. [, ]

Q2: What is the role of glutathione in Methyl 2-cyano-3-phenylacrylate metabolism?

A2: While Methyl 2-cyano-3-phenylacrylate itself doesn't appear to directly react with glutathione (GSH), its metabolite, 2-cyano-3-phenylacrylic acid (CPA), does. [, ] In vitro studies showed that CPA depleted GSH and N-acetylcysteine levels, suggesting a reaction mechanism where CPA might form conjugates with these compounds. [, ] This interaction further supports the proposed metabolic pathway where Methyl 2-cyano-3-phenylacrylate is first converted to CPA before undergoing further metabolism, ultimately leading to increased thioether excretion. [, ]

Q3: Are there specific enzymes involved in Methyl 2-cyano-3-phenylacrylate metabolism?

A3: While specific enzymes haven't been directly identified in the provided research, the involvement of carboxylesterases is suggested. [, ] When researchers administered a carboxylesterase inhibitor, tri-ortho tolyl phosphate, to rats alongside Methyl 2-cyano-3-phenylacrylate, they observed increased urinary SCN- excretion but no significant change in thioether levels. [, ] This observation suggests that blocking carboxylesterases might shunt the metabolic pathway of Methyl 2-cyano-3-phenylacrylate away from thioether formation, potentially towards cyanide release.

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